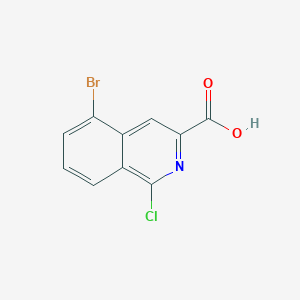
5-Bromo-1-chloroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-chloroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 . It has a molecular weight of 286.51 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5BrClNO2/c11-7-3-1-2-5-6 (7)4-8 (10 (14)15)13-9 (5)12/h1-4H, (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 286.51 .科学的研究の応用
Novel Synthesis Methods
5-Bromo-1-chloroisoquinoline-3-carboxylic acid and its derivatives are obtained through novel synthesis procedures, such as the one described by Raveglia et al. (1997), where 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids are synthesized through the Sandmeyer reaction. This process involves creating an amino intermediate and then replacing the amino group with chlorine or bromine, demonstrating a new way to synthesize halogenated carboxylic acids (Raveglia et al., 1997).
Photolabile Protecting Groups
The photolabile properties of brominated hydroxyquinoline derivatives, such as those related to this compound, are explored by Fedoryak and Dore (2002). They found that 8-bromo-7-hydroxyquinoline (BHQ) exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
Derivatives of this compound are being studied for their potential use as fluorescent brightening agents. Rangnekar and Shenoy (1987) researched the synthesis of 2-aryl-6-substituted quinolines from 5-bromoisatin, leading to the exploration of these compounds in brightening applications (Rangnekar & Shenoy, 1987).
Antiproliferative Activity
The ruthenium(II)–arene complexes, incorporating derivatives of isoquinoline-3-carboxylic acid, have been studied for their antiproliferative activity in tumor cell lines. Ivanović et al. (2014) investigated these complexes and found significant cytotoxic activity in various tumor cells, highlighting the potential of these compounds in cancer research (Ivanović et al., 2014).
Bio-reductively Activated Prodrug Systems
This compound derivatives are explored as prodrug systems. Parveen et al. (1999) demonstrated the use of a 2-nitroimidazol-5-ylmethyl unit for developing prodrugs that release drugs in hypoxic tissues, indicating its potential in targeted drug delivery (Parveen et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
5-bromo-1-chloroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(7)4-8(10(14)15)13-9(5)12/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXGKHONFJVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)Br)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603612-29-8 |
Source


|
| Record name | 5-bromo-1-chloroisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)



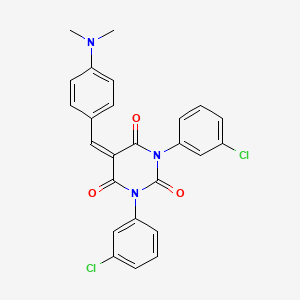
![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)

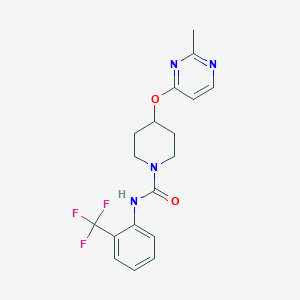
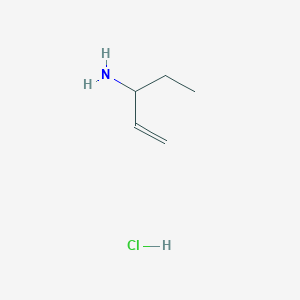
![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)

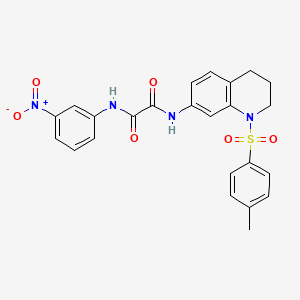
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)
![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)
